4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride
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Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H4BrF5O2S. It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by the presence of bromine, fluorine, and sulfonyl fluoride groups, which contribute to its reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride typically involves the reaction of 3,3,4,4-tetrafluorobutene with bromine and sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve optimal production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with the use of appropriate solvents and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives .
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl fluoride group is particularly reactive, allowing the compound to modify proteins and enzymes by forming stable sulfonamide bonds . This reactivity makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol: This compound is similar in structure but contains a hydroxyl group instead of a sulfonyl fluoride group.
4-Bromo-3-fluorobenzoic acid: Another related compound with a bromine and fluorine substitution, but with a benzoic acid structure.
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride is unique due to its combination of bromine, fluorine, and sulfonyl fluoride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in biochemical and pharmaceutical research .
Properties
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF5O2S/c5-4(8,9)3(6,7)1-2-13(10,11)12/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNELDHMGNJFRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)C(C(F)(F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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